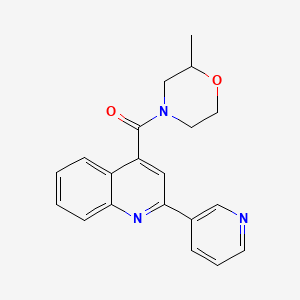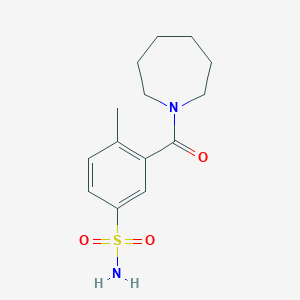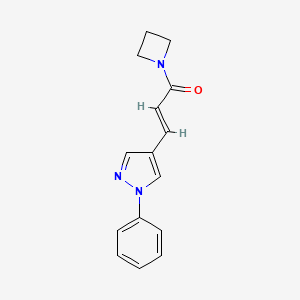![molecular formula C16H20N2O2 B7462537 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention due to its potent psychoactive effects. JWH-018 is a member of the aminoalkylindole family of compounds and is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. In recent years, JWH-018 has been widely used as a research tool to investigate the pharmacological and physiological effects of synthetic cannabinoids.
Wirkmechanismus
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione acts as a potent agonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, resulting in the modulation of neuronal activity. This compound has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
This compound has been shown to induce a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. This compound has also been reported to induce oxidative stress and apoptosis in neuronal cells. In addition, this compound has been shown to alter the expression of genes involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione as a research tool include its high potency, selectivity for the CB1 receptor, and ability to induce a range of physiological effects. However, the use of this compound in lab experiments is limited by its potential toxicity and lack of selectivity for other cannabinoid receptors. In addition, the use of this compound in animal studies may not accurately reflect the effects of synthetic cannabinoids in humans.
Zukünftige Richtungen
Future research on 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione should focus on investigating its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases. In addition, further studies are needed to understand the long-term effects of this compound on neuronal function and behavior. Novel synthetic cannabinoids with improved selectivity and reduced toxicity should also be developed for use as research tools and potential therapeutic agents.
Synthesemethoden
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione can be synthesized using a variety of methods, including the Friedel-Crafts acylation of indole with cyclopentanone followed by reductive amination with methylamine. Another method involves the reaction of indole-3-carboxaldehyde with cyclopentylmethylamine in the presence of acetic anhydride followed by oxidation with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been extensively used as a research tool to investigate the pharmacological and physiological effects of synthetic cannabinoids. In vitro studies have shown that this compound binds to the cannabinoid CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. This compound has been shown to induce a range of physiological effects, including analgesia, hypothermia, and locomotor suppression.
Eigenschaften
IUPAC Name |
1-[[cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-7-8-14-13(9-11)15(19)16(20)18(14)10-17(2)12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJRRDWMOXYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B7462473.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1'-methylspiro[3,4-dihydrochromene-2,4'-piperidine]-4-yl)acetamide](/img/structure/B7462482.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)